REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[NH:7][C:8](=O)OC(C)(C)C.C([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)=O.C(=O)(O)[O-].[Na+].Cl.[OH-].[Na+]>C(COC)OC.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[S:3]1[C:2]2[C:22]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[CH:8]=[N:7][C:6]=2[CH:5]=[CH:4]1 |f:2.3,5.6,9.10.11.12|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
405 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
675 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred for ca. 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
heated back
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
At this time the mixture was cooled to 23° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2.2 L)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
WASH
|
Details
|
washed with water and brine (2.2 L each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (28 g) as a dark oil
|
Type
|
WASH
|
Details
|
Flash chromatography on silica gel (725 g) eluting 5-
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2N=CC=3C=CC=CC3C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |